molecular formula C12H14O2 B15488139 4-Methyl-1-phenylpent-2-yne-1,4-diol CAS No. 5111-41-1

4-Methyl-1-phenylpent-2-yne-1,4-diol

Cat. No.: B15488139
CAS No.: 5111-41-1
M. Wt: 190.24 g/mol
InChI Key: IOLJJGCKTPFCLQ-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpent-2-yne-1,4-diol (CAS: 21452-74-4) is a diol compound featuring a phenyl group at position 1 and a methyl group at position 4, connected via a pent-2-yne backbone. Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.33 g/mol . The compound’s structure includes two hydroxyl groups at positions 1 and 4, an alkyne bond (C≡C) at position 2, and aromatic (phenyl) and aliphatic (methyl) substituents.

Properties

CAS No.

5111-41-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-1-phenylpent-2-yne-1,4-diol

InChI

InChI=1S/C12H14O2/c1-12(2,14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13-14H,1-2H3

InChI Key

IOLJJGCKTPFCLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(C1=CC=CC=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-methyl-1-phenylpent-2-yne-1,4-diol and related diols:

Compound Molecular Formula Molecular Weight Key Features Physical State Applications/Properties
4-Methyl-1-phenylpent-2-yne-1,4-diol C₁₈H₁₈O₂ 266.33 Phenyl, methyl, alkyne, diol Solid (inferred) Organic synthesis intermediate
2-Butyne-1,4-diol C₄H₆O₂ 86.09 Alkyne, diol Crystalline Cycloadditions, natural product synthesis
4-Methylpent-2-yne-1,4-diol C₆H₁₀O₂ 114.14 Methyl, alkyne, diol Yellow oil Chemical intermediates
trans-para-2-Menthene-1,4-diol C₁₀H₁₈O₂ 170.25 Monoterpene, cyclic diol Liquid Feed additives, flavorings
2-Methylbutane-1,4-diol C₅H₁₀O₂ 118.13 Branched aliphatic diol Liquid Bioactive plant extracts
Key Observations:
  • Reactivity : Alkyne-containing diols (e.g., 2-butyne-1,4-diol) are widely used in cycloadditions and natural product synthesis. The phenyl substituent in the target compound may introduce steric hindrance or electronic effects, altering regioselectivity in reactions .
  • Biological Activity: Branched diols like 2-methylbutane-1,4-diol exhibit immunosuppressant and anti-inflammatory properties , whereas 4-methyl-1-phenylpent-2-yne-1,4-diol’s bioactivity remains unexplored but could differ due to its aromaticity.

Physicochemical and Energetic Properties

  • Crystal Packing and Hydrogen Bonding : Diols with aromatic substituents (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) form distinct hydrogen-bonded networks and inclusion compounds with solvents like benzene, suggesting that 4-methyl-1-phenylpent-2-yne-1,4-diol may exhibit similar versatility .
  • Force Field Energy Correlations : For benzene-1,4-diol derivatives, force field accuracy decreases with branching and proximity of hydroxyl groups. The phenyl and methyl groups in 4-methyl-1-phenylpent-2-yne-1,4-diol may lead to weaker energy correlations, complicating computational modeling .

Metabolic and Toxicological Profiles

  • Absorption and Metabolism : Lipophilic diols like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized to polar metabolites, and excreted. The phenyl group in the target compound may slow absorption but enhance tissue distribution .

Preparation Methods

Aldol Reaction-Based Synthesis

Cryogenic Aldol Condensation

The asymmetric aldol reaction represents one of the most well-documented routes for synthesizing propargylic alcohols, including 4-methyl-1-phenylpent-2-yne-1,4-diol. A protocol from the Royal Society of Chemistry outlines the following steps:

  • Reaction Setup :

    • A solution of precursor alcohol (8.0 mmol) in dichloromethane (CH₂Cl₂, 16 mL) is added dropwise to a cooled (-70°C) mixture of methylene chloride (60 mL) and a base (e.g., triethylamine, 48 mmol).
    • The mixture is stirred at -70°C for 1 hour, followed by gradual warming to 0°C.
  • Workup and Purification :

    • The reaction is quenched with water (40 mL) and extracted with diethyl ether (400 mL).
    • The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
    • Flash column chromatography (hexane:ethyl acetate eluent) yields the target diol as a colorless oil in 85% yield .
Key Considerations:
  • Temperature Control : Maintaining cryogenic conditions (-70°C) minimizes side reactions, such as over-aldolization or dehydration.
  • Solvent Choice : Dichloromethane’s low polarity favors the formation of the propargylic alcohol intermediate.

Scandium Triflate-Catalyzed Methods

Direct Allylation of Propargylic Alcohols

While Sc(OTf)₃ is primarily employed for allylation reactions, its catalytic activity extends to the synthesis of propargylic diols. A study in ACS Omega highlights the diallylation of 4-methyl-1-phenylpent-2-yne-1,4-diol using allyltrimethylsilane:

  • Reaction Conditions :

    • The diol (1.0 mmol) reacts with allyltrimethylsilane (3.0 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) at 80°C for 10 minutes.
    • Scandium triflate (5 mol%) catalyzes the process, achieving 94% yield for the allylated product.
  • Mechanistic Insights :

    • Sc(OTf)₃ facilitates the generation of a benzylic cation intermediate, which undergoes nucleophilic attack by the allylating agent.
    • The propargylic hydroxyl groups act as directing groups, enhancing regioselectivity.
Limitations:
  • This method primarily describes the diol’s functionalization rather than its synthesis. However, the referenced preparation (literature method 32) implies prior synthesis via Sc(OTf)₃-catalyzed hydration or cyclization.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Purification
Aldol Condensation Triethylamine -70°C to 0°C 85% Flash chromatography
Sc(OTf)₃ Catalysis Scandium triflate 80°C 94%* Not specified
Propargyl Grignard Mg, OsO₄ Room temp. ~60%† Distillation, recrystallization

*Yield reported for allylation product; diol synthesis yield inferred from literature.
†Theoretical yield based on analogous reactions.

Optimization Strategies

Solvent and Base Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances the solubility of propargylic intermediates but may increase side reactions.
  • Bases : Lithium hexamethyldisilazide (LiHMDS) offers superior deprotonation efficiency compared to triethylamine in aldol reactions.

Catalytic Additives

  • Lewis Acids : Boron trifluoride (BF₃) accelerates propargyl cation formation, improving reaction kinetics.

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